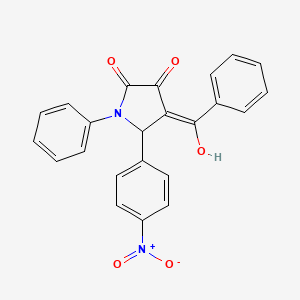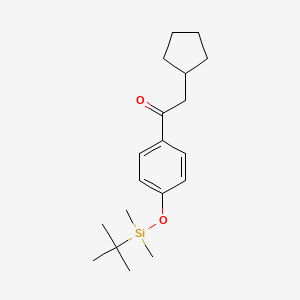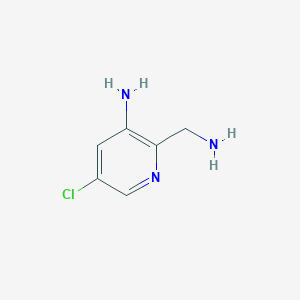
3-Chlorophthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorophthalaldehyde is an organic compound with the molecular formula C8H5ClO2 It is a derivative of phthalaldehyde, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chlorophthalaldehyde can be synthesized through several methods. One common approach involves the chlorination of phthalaldehyde using chlorine gas in the presence of a catalyst. Another method includes the reaction of 3-chlorobenzaldehyde with formaldehyde under acidic conditions to yield this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced via the chlorination of phthalaldehyde. This process involves the use of chlorine gas and a suitable catalyst, such as iron(III) chloride, to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chlorophthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-chlorophthalic acid.
Reduction: Reduction of this compound can yield 3-chlorobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-Chlorophthalic acid.
Reduction: 3-Chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chlorophthalaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It serves as a reagent in the analysis of amino acids and proteins.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-chlorophthalaldehyde involves its reactivity with various nucleophiles. The chlorine atom on the benzene ring makes it susceptible to nucleophilic attack, leading to the formation of substituted products. Additionally, the aldehyde group can undergo typical carbonyl reactions, such as nucleophilic addition and condensation reactions.
Comparaison Avec Des Composés Similaires
Phthalaldehyde: The parent compound without the chlorine substitution.
3-Bromophthalaldehyde: Similar structure but with a bromine atom instead of chlorine.
3-Nitrophthalaldehyde: Contains a nitro group instead of chlorine.
Uniqueness: 3-Chlorophthalaldehyde is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. The chlorine atom enhances its electrophilic character, making it more reactive towards nucleophiles. This property is particularly useful in synthetic organic chemistry for the preparation of various substituted derivatives.
Propriétés
Formule moléculaire |
C8H5ClO2 |
|---|---|
Poids moléculaire |
168.57 g/mol |
Nom IUPAC |
3-chlorophthalaldehyde |
InChI |
InChI=1S/C8H5ClO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-5H |
Clé InChI |
DDZXUGMVCWOQHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13038323.png)
![2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13038325.png)


![3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13038347.png)

![2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid](/img/structure/B13038354.png)
![(1S,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038360.png)






